2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
Description
This compound is a triazole-containing derivative featuring the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, commonly employed in solid-phase peptide synthesis (SPPS) to shield amine functionalities during iterative coupling steps. The molecule consists of a 1,2,4-triazole core substituted with an Fmoc-aminomethyl group and an acetic acid side chain. Its structure enables applications in medicinal chemistry and bioconjugation, leveraging the triazole’s bioisosteric properties and the Fmoc group’s orthogonal deprotection under mild basic conditions .
Properties
CAS No. |
2580231-29-2 |
|---|---|
Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)9-17-22-18(24-23-17)10-21-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,27)(H,25,26)(H,22,23,24) |
InChI Key |
CPTQPAZODDGOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=NN4)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.36 g/mol
- CAS Number : 2171831-37-9
Structural Characteristics
The compound features a triazole ring which is known for its diverse biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis, suggesting that this compound may also play a role in drug design or as a building block for more complex molecules.
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | MCF-7 | 6.2 | Apoptosis induction |
| Triazole B | HCT116 | 4.36 | Cell cycle arrest |
| Triazole C | T47D | <10 | Inhibition of proliferation |
Antimicrobial Activity
The compound's triazole structure may also confer antimicrobial properties. Research has demonstrated that similar triazole derivatives possess antifungal activity against various strains, although antibacterial activity tends to be less pronounced.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Triazole D | Candida albicans | 31.25 |
| Triazole E | Staphylococcus aureus | >100 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell proliferation.
- Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA/RNA : Some derivatives can intercalate into DNA or RNA structures, disrupting their function.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related triazole derivative in vitro against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 6 μM, with mechanisms involving both apoptosis and necrosis being observed.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various triazoles, including our compound of interest. The study revealed that certain derivatives exhibited potent antifungal activity against Candida species while showing limited effectiveness against bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Compounds
Structural Variations in Heterocyclic Cores
The triazole core distinguishes the target compound from analogs with other heterocycles or aromatic systems:
Key Observations :
- Triazole vs. This may improve solubility in polar solvents or interactions with biological targets .
- Bioisosteric Utility : Triazoles mimic amide bonds in drug design, offering metabolic stability over hydrolytically labile amides, whereas oxazoles are less commonly used for this purpose .
Functional Group Modifications
Variations in side chains and protecting groups influence reactivity and applications:
Key Observations :
- Acetic Acid vs. Bulky Substituents : The acetic acid group in the target compound supports water solubility and carboxylate-mediated interactions, whereas alkyl or aryl groups (e.g., pentyl, methoxyphenyl) increase lipophilicity for membrane permeability .
- Chiral Centers : Compounds like the (S)-4-methoxyphenyl derivative enable stereoselective synthesis, critical for asymmetric catalysis or enantioselective binding .
Key Observations :
- Base-Lability : All Fmoc-protected compounds require cautious handling under basic conditions to avoid premature deprotection.
- Safety : Piperazine derivatives may pose respiratory irritation risks (H335) due to secondary amine reactivity, whereas triazoles and phenyl analogs primarily exhibit acute toxicity (H302) and skin/eye irritation .
Preparation Methods
Fmoc Protection and Carboxyl Activation
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of the synthesis. As demonstrated in the preparation of analogous triazolyl-α-amino acids, the Fmoc moiety is typically introduced via reaction with Fmoc-N-hydroxysuccinimide (NHS) ester in a solvent system comprising 1,4-dioxane and acetone. The reaction proceeds under mildly alkaline conditions (pH ~8–9), achieved by adding sodium carbonate (Na₂CO₃) to deprotonate the amino group. For instance, in the synthesis of Fmoc-protected 1,2,4-triazolyl-α-amino acids, a molar ratio of 1:2 for NaOH to Na₂CO₃ was optimal, minimizing by-product formation.
The carboxyl group of the intermediate is subsequently activated using N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC) in methylene chloride, forming an active ester suitable for peptide coupling. This step ensures efficient conjugation of the acetic acid moiety in subsequent stages.
Detailed Synthetic Procedures
Stepwise Synthesis of the Triazolyl-Acetic Acid Intermediate
Procedure A :
-
Thiourea Formation : React 2-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol at 0–5°C for 2 hours.
-
Cyclocondensation : Treat the thiourea intermediate with ethyl glyoxylate in acetic acid at reflux (110°C) for 6 hours to form the 1,2,4-triazole ring.
-
Saponification : Hydrolyze the ethyl ester using 2 M NaOH in tetrahydrofuran (THF)/water (3:1) at room temperature, followed by acidification with HCl to precipitate the carboxylic acid.
Fmoc Protection and Coupling
Procedure B :
-
Amino Group Protection :
-
Carboxyl Activation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and purity. A 1:1 mixture of 1,4-dioxane and acetone outperformed alternatives like isopropanol, achieving 85% yield for Fmoc protection. Elevated temperatures (>40°C) during cyclization led to decomposition, whereas reflux in acetic acid at 110°C provided optimal ring closure.
Reagent Stoichiometry
Excess Fmoc-NHS ester (1.2 eq) ensured complete amino protection, while substoichiometric DCC (1.5 eq) minimized side reactions during carboxyl activation.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) showed >98% purity, with a retention time of 4.2 minutes.
Challenges and Troubleshooting
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the Fmoc-protected triazole core in this compound?
- Methodological Answer : The synthesis typically involves coupling the Fmoc-protected aminomethyl group to the triazole ring using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or dichloromethane. The triazole ring itself is often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Critical Considerations : Ensure inert reaction conditions (argon/nitrogen atmosphere) to prevent Fmoc deprotection. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm product identity using ESI-MS ([M+H]+ expected) .
Q. How do researchers verify the structural integrity of the triazole-acetic acid moiety post-synthesis?
- Analytical Workflow :
- ¹H NMR : Look for characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm), triazole C-H (δ 8.1–8.3 ppm), and acetic acid protons (δ 3.6–4.0 ppm) .
- FT-IR : Confirm carbonyl stretches for Fmoc (1690–1710 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad) .
- HPLC : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the standard protocols for Fmoc deprotection in downstream applications?
- Deprotection Method : Treat with 20% piperidine in DMF (v/v) for 20–30 minutes. Monitor completion via loss of Fmoc UV absorbance at 301 nm .
- Post-Deprotection Cleanup : Precipitate the product in cold diethyl ether and centrifuge to remove byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for the triazole ring’s electronic environment?
- Troubleshooting Approach :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental ¹H/¹³C shifts to identify conformational mismatches .
- HSQC/HMBC NMR : Map through-space correlations to validate triazole substituent orientation .
- Case Study : In , structural contradictions in similar Fmoc-protected compounds were resolved by correlating NOE effects with rotamer populations .
Q. What strategies optimize coupling efficiency when integrating this compound into peptide chains?
- Optimization Parameters :
- Solvent Selection : Use DMF for solubility; avoid DMSO (risk of Fmoc cleavage) .
- Coupling Reagents : HATU/DIPEA (1:2 molar ratio) achieves >90% yield for sterically hindered residues .
- Temperature : Reactions at 0–4°C minimize racemization of the acetic acid moiety .
- Validation : Monitor coupling via Kaiser test or LC-MS for truncated sequences .
Q. How do researchers address hydrolytic instability of the triazole ring under acidic conditions during solid-phase synthesis?
- Mitigation Tactics :
- Buffered Deprotection : Use 1% TFA in DCM (pH ~2.5) instead of strong acids (e.g., HCl) to preserve triazole integrity .
- Alternative Linkers : Replace acid-labile Wang resins with Rink amide resins (cleavage with 95% TFA) .
- Stability Data : reports <5% degradation over 24 hours at pH 2.5 for analogous triazole derivatives .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting mass spectrometry and elemental analysis data for this compound?
- Root Cause Analysis :
- Hydration/Adduct Formation : ESI-MS may show [M+Na]+ or [M+H₂O+H]+, while elemental analysis assumes anhydrous composition. Dry samples at 60°C under vacuum before analysis .
- Impurity Contributions : Trace solvents (e.g., DMF) can skew elemental results. Validate via ¹H NMR integration .
- Case Study : highlights discrepancies resolved by repeating combustion analysis under argon .
Derivative Design & Biological Applications
Q. What rational design principles guide the modification of the acetic acid moiety to enhance target binding?
- Functionalization Strategies :
- Bioisosteric Replacement : Substitute acetic acid with tetrazole (improves metabolic stability) .
- Prodrug Approaches : Esterify the carboxylate for enhanced cellular uptake (e.g., methyl ester hydrolyzed in vivo) .
- SAR Insights : demonstrates that fluorination at the triazole 4-position increases protease resistance .
Q. How can researchers leverage computational docking to predict interactions between this compound and kinase targets?
- Protocol :
- Protein Preparation : Use PDB structures (e.g., 1ATP for ATP-binding sites) with protonation states adjusted to pH 7.4 .
- Docking Software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) .
- Validation : Compare predicted ΔG values with SPR-measured KD (e.g., reports RMSD <2.0 Å for docked poses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
